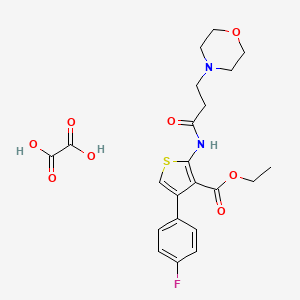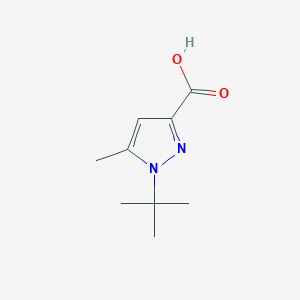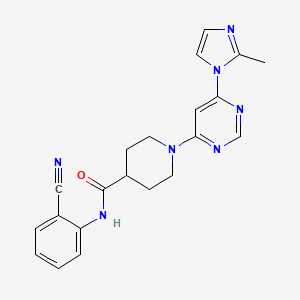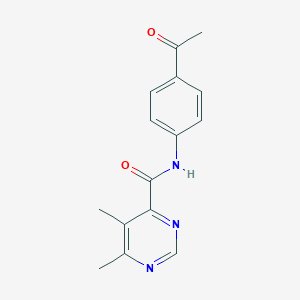
N-(4-Acetylphenyl)-5,6-dimethylpyrimidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Acetylphenyl)-5,6-dimethylpyrimidine-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is a pyrimidine derivative that exhibits promising pharmacological properties, making it a subject of interest for researchers worldwide.
Applications De Recherche Scientifique
N-(4-Acetylphenyl)-5,6-dimethylpyrimidine-4-carboxamide has been extensively studied for its potential applications in medicinal chemistry. The compound exhibits excellent anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs. It has been shown to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines, including breast, lung, and colon cancer.
Mécanisme D'action
The mechanism of action of N-(4-Acetylphenyl)-5,6-dimethylpyrimidine-4-carboxamide involves the inhibition of various signaling pathways that are involved in cancer cell proliferation and survival. The compound targets the PI3K/Akt/mTOR pathway, which is known to be upregulated in many types of cancer. It also inhibits the NF-κB pathway, which is involved in inflammation and cancer progression. Additionally, the compound induces the expression of pro-apoptotic proteins and inhibits the expression of anti-apoptotic proteins, leading to cancer cell death.
Biochemical and Physiological Effects:
N-(4-Acetylphenyl)-5,6-dimethylpyrimidine-4-carboxamide has been shown to exhibit excellent bioavailability and pharmacokinetic properties, making it suitable for use in medicinal chemistry. The compound has a half-life of around 8 hours and is metabolized in the liver. It has been shown to be well-tolerated in animal studies, with no significant adverse effects observed.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(4-Acetylphenyl)-5,6-dimethylpyrimidine-4-carboxamide is its excellent anti-cancer properties, making it a promising candidate for the development of new drugs. However, the compound has some limitations in lab experiments, such as its moderate yield and purity, which can affect the reproducibility of results. Additionally, the compound has not been extensively studied in human trials, and its safety and efficacy in humans are yet to be determined.
Orientations Futures
There are several future directions for the study of N-(4-Acetylphenyl)-5,6-dimethylpyrimidine-4-carboxamide. One direction is to optimize the synthesis method of the compound to improve its yield and purity. Another direction is to conduct more preclinical studies to determine the safety and efficacy of the compound in humans. Additionally, the compound can be further modified to improve its pharmacological properties, such as its bioavailability and specificity towards cancer cells. Finally, the compound can be tested in combination with other anti-cancer drugs to determine its synergistic effects.
Conclusion:
In conclusion, N-(4-Acetylphenyl)-5,6-dimethylpyrimidine-4-carboxamide is a promising compound that exhibits excellent anti-cancer and anti-inflammatory properties. Its mechanism of action involves the inhibition of various signaling pathways involved in cancer cell proliferation and survival. While the compound has some limitations in lab experiments, its potential applications in medicinal chemistry make it a subject of interest for researchers worldwide. There are several future directions for the study of this compound, including optimizing its synthesis method, conducting more preclinical studies, and improving its pharmacological properties.
Méthodes De Synthèse
The synthesis of N-(4-Acetylphenyl)-5,6-dimethylpyrimidine-4-carboxamide involves the reaction of 4-acetylphenylhydrazine with ethyl acetoacetate followed by the addition of 2,3-dimethylpyridine-5-carboxaldehyde. The reaction is carried out in the presence of a base such as potassium carbonate, and the resulting compound is purified through recrystallization. The yield of the synthesis is moderate, with a purity of around 95%.
Propriétés
IUPAC Name |
N-(4-acetylphenyl)-5,6-dimethylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c1-9-10(2)16-8-17-14(9)15(20)18-13-6-4-12(5-7-13)11(3)19/h4-8H,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEALEWCIZDIHSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1C(=O)NC2=CC=C(C=C2)C(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Acetylphenyl)-5,6-dimethylpyrimidine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

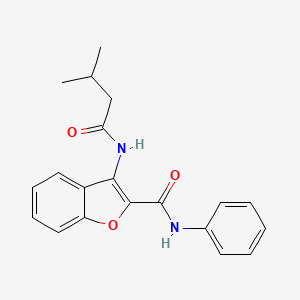
![N-(3,5-dimethylphenyl)-2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2449912.png)

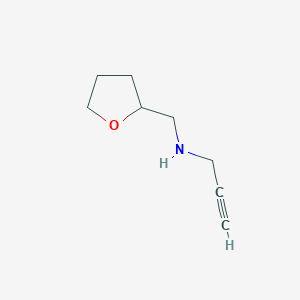
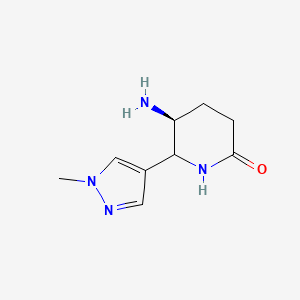
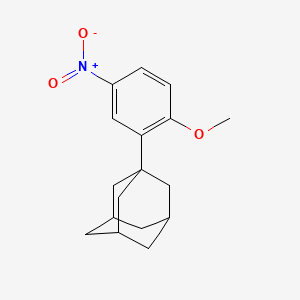
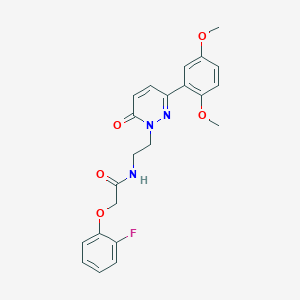
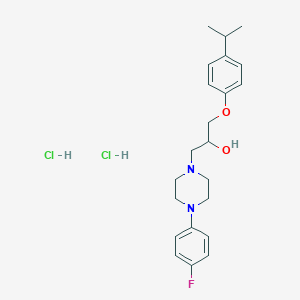
![Methyl 4-(2-amino-6-benzyl-3-cyano-5,5-dioxido-4,6-dihydropyrano[3,2-c][2,1]benzothiazin-4-yl)benzoate](/img/structure/B2449928.png)
![5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B2449929.png)
